molecular formula C18H16O5 B5688719 (3Z)-5-(2,4-Dimethoxyphenyl)-3-[(5-methylfuran-2-YL)methylidene]-2,3-dihydrofuran-2-one

(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(5-methylfuran-2-YL)methylidene]-2,3-dihydrofuran-2-one

Cat. No.: B5688719
M. Wt: 312.3 g/mol
InChI Key: FVCMLQPCSSVRIX-WQLSENKSSA-N
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Description

(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(5-methylfuran-2-YL)methylidene]-2,3-dihydrofuran-2-one is a complex organic compound characterized by its unique structure, which includes a furan ring and a dimethoxyphenyl group

Properties

IUPAC Name

(3Z)-5-(2,4-dimethoxyphenyl)-3-[(5-methylfuran-2-yl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-11-4-5-14(22-11)8-12-9-17(23-18(12)19)15-7-6-13(20-2)10-16(15)21-3/h4-10H,1-3H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCMLQPCSSVRIX-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C=C(OC2=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C=C(OC2=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-(2,4-Dimethoxyphenyl)-3-[(5-methylfuran-2-YL)methylidene]-2,3-dihydrofuran-2-one typically involves multi-step organic reactions. One common method includes the use of Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and high-throughput screening methods can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(5-methylfuran-2-YL)methylidene]-2,3-dihydrofuran-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic ring, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(5-methylfuran-2-YL)methylidene]-2,3-dihydrofuran-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (3Z)-5-(2,4-Dimethoxyphenyl)-3-[(5-methylfuran-2-YL)methylidene]-2,3-dihydrofuran-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-5-(2,4-Dimethoxyphenyl)-3-[(5-methylfuran-2-YL)methylidene]-2,3-dihydrofuran-2-one
  • Dichloroaniline : Aniline derivatives with chlorine substitutions.
  • Ringer’s lactate solution : A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a furan ring and a dimethoxyphenyl group sets it apart from other similar compounds, making it a valuable molecule for research and industrial applications.

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